molecular formula C12H12O2 B14478653 Prop-2-en-1-yl 2-ethenylbenzoate CAS No. 67653-79-6

Prop-2-en-1-yl 2-ethenylbenzoate

Cat. No.: B14478653
CAS No.: 67653-79-6
M. Wt: 188.22 g/mol
InChI Key: ISPIWRVSEQJUHG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-ethenylbenzoate is an ester compound characterized by a benzoate backbone substituted with an ethenyl group at the 2-position and a propenyl (allyl) group at the ester oxygen. Esters of this type are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and functional versatility.

Properties

CAS No.

67653-79-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

prop-2-enyl 2-ethenylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-9-14-12(13)11-8-6-5-7-10(11)4-2/h3-8H,1-2,9H2

InChI Key

ISPIWRVSEQJUHG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-ethenylbenzoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-ethenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Prop-2-en-1-yl 2-ethenylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-ethenylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

  • Chemical Formula : C₁₁H₁₂O₂ (CAS 61499-22-7) .
  • Key Differences: Unlike Prop-2-en-1-yl 2-ethenylbenzoate, Chavicyl Acetate features an acetate group instead of a benzoate and a para-substituted propenylphenyl moiety.
  • Applications : Used in flavor and fragrance industries due to its spicy odor profile .

2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-Dichlorobenzoate

  • Key Differences : Incorporates a methoxy group and dichlorobenzoate substituents, enhancing electron-withdrawing effects. The dihedral angle between benzene rings (73.6°) indicates steric hindrance, which may influence crystallinity and pharmaceutical activity .
  • Applications: Synthesized as a eugenol derivative for evaluating medicinal properties .

Functional Group Variations

Ethyl 2-(2-Chloroprop-2-enyl)benzoate

  • Chemical Formula : C₁₂H₁₃ClO₂ (CAS 731772-78-4) .
  • The ethyl ester group may reduce steric bulk relative to the propenyl group .
  • Safety : Classified under GHS guidelines, requiring precautions for inhalation and skin contact .

Prop-2-en-1-yl N-Phenylcarbamate

  • Key Differences : Replaces the benzoate ester with a carbamate group, altering hydrogen-bonding capabilities and hydrolytic stability. Carbamates are generally more resistant to enzymatic degradation, making them suitable for agrochemical applications .
  • Applications : Used in pesticides and herbicides for selective crop protection .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties
This compound C₁₂H₁₂O₂ (Inferred) 2-Ethenyl, propenyl ester ~188.22 High conjugation potential, unsaturated bonds
Chavicyl Acetate C₁₁H₁₂O₂ 4-Propenyl, acetate 176.21 Volatile, spicy odor
2,4-Dichlorobenzoate derivative C₁₉H₁₆Cl₂O₃ Methoxy, dichloro ~363.24 High steric hindrance, pharmaceutical potential
Ethyl 2-(2-chloroprop-2-enyl)benzoate C₁₂H₁₃ClO₂ Chloro, ethyl ester 224.68 Electrophilic reactivity, GHS-regulated

Hydrogen Bonding and Crystallography

While crystallographic data for this compound is absent, related compounds like the 2,4-dichlorobenzoate derivative exhibit distinct dihedral angles (73.6°) between aromatic rings, influencing packing efficiency and solubility . Hydrogen bonding in esters typically involves carbonyl oxygen interactions, but the ethenyl group may introduce π-π stacking, altering solid-state behavior compared to carbamates or chloro-substituted analogs .

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